molecular formula C11H21NO3 B1472727 tert-butyl N-(4-oxohexyl)carbamate CAS No. 1823014-27-2

tert-butyl N-(4-oxohexyl)carbamate

Cat. No.: B1472727
CAS No.: 1823014-27-2
M. Wt: 215.29 g/mol
InChI Key: YTMUZPNFZCUDLK-UHFFFAOYSA-N
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Description

Tert-Butyl N-(4-oxohexyl)carbamate is a chemical reagent intended for research applications. As a carbamate derivative, this compound belongs to a class of chemicals with a broad range of uses in scientific research, particularly in organic synthesis and medicinal chemistry where it can serve as a building block or a protected intermediate . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in synthetic organic chemistry, widely used to protect amine groups during multi-step synthesis, for instance, in the preparation of pharmaceutical intermediates . Products of this nature are for Research Use Only and are not intended for diagnostic or therapeutic applications . Researchers should handle this material with appropriate safety precautions. For comprehensive hazard information, safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-9(13)7-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUZPNFZCUDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl N 4 Oxohexyl Carbamate and Analogues

Direct Synthesis Approaches

Direct synthesis of tert-butyl N-(4-oxohexyl)carbamate involves the sequential or convergent formation of the carbamate (B1207046) and ketone functionalities.

Formation of the Carbamate Moiety

The formation of the tert-butyl carbamate (Boc) protecting group is a fundamental transformation in organic synthesis. Several methods are available for the introduction of this moiety onto a primary amine.

A widely used method involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions. Another approach is the reaction of an amine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).

The Curtius rearrangement offers an alternative route to carbamates. organic-chemistry.org This involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol, in this case, tert-butanol, to yield the desired carbamate. organic-chemistry.org A one-step procedure for preparing carbamates from an alcohol and sodium cyanate (B1221674) in the presence of trifluoroacetic acid has also been described. orgsyn.org

A three-component coupling of amines, carbon dioxide, and halides, catalyzed by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), provides an efficient synthesis of carbamates under mild conditions. organic-chemistry.org

Introduction of the Ketone Functionality

The introduction of a ketone group onto an alkyl chain can be achieved through various oxidative and carbonylative methods.

The oxidation of a secondary alcohol is a common and effective method for synthesizing ketones. youtube.com A variety of oxidizing agents can be employed, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), and Dess-Martin periodinane. The choice of oxidant depends on the substrate's functional group tolerance. For instance, in a multi-step synthesis, a secondary alcohol can be oxidized to a ketone without affecting other protected functional groups. youtube.com

Carbonylative cross-coupling reactions provide a powerful tool for the synthesis of ketones. These reactions typically involve the coupling of an organometallic reagent with an acyl halide or a related carbonyl source in the presence of a transition metal catalyst. A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of aromatic acids and aryl/alkyl bromides has been reported for the direct synthesis of highly functionalized ketones. nih.gov This method avoids the pre-activation of carboxylic acids or the preparation of organometallic reagents. nih.gov

Multi-Component Reaction (MCR) Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step by combining three or more starting materials.

Ugi Reaction Applications for Carbamate-Containing Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govyoutube.com This reaction is particularly valuable for creating diverse molecular scaffolds, including those containing carbamate functionalities. nih.gov

By employing a starting material that already contains a Boc-protected amine, the Ugi reaction can be used to construct complex carbamate-containing products. For example, a Boc-protected amino acid can serve as the carboxylic acid component, leading to the formation of a peptide-like scaffold with a terminal Boc group. The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents on the other components, enabling the synthesis of a large library of analogues. nih.govyoutube.comnih.gov

The Ugi reaction can also be followed by post-condensation modifications to generate various heterocyclic scaffolds. nih.gov For instance, an intramolecular cyclization of the Ugi product can lead to the formation of lactams and other ring systems. nih.gov

The Ugi-azide reaction is another powerful variant for synthesizing 1,5-disubstituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. mdpi.com

Table 1: Key Synthetic Reactions and Components

Reaction TypeKey ReactantsProduct FeatureReference
Carbamate FormationAmine, Di-tert-butyl dicarbonatetert-butyl carbamate organic-chemistry.org
Curtius RearrangementAcyl azide, tert-butanoltert-butyl carbamate organic-chemistry.org
Three-Component CouplingAmine, CO₂, HalideCarbamate organic-chemistry.org
Alcohol OxidationSecondary alcohol, Oxidizing agentKetone youtube.com
Carbonylative CouplingAromatic acid, Alkyl bromideKetone nih.gov
Ugi-4CRAmine, Carbonyl, Carboxylic acid, Isocyanideα-Acylamino amide nih.govyoutube.com
Ugi-AzideAmine, Carbonyl, Isocyanide, Azide1,5-Disubstituted-1H-tetrazole mdpi.com

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide powerful tools for carbon-skeleton modifications. The Curtius rearrangement, traditionally used to convert carboxylic acids into primary amines, has been adapted to create different functionalities. wikipedia.orglibretexts.org

Interrupted Curtius Rearrangements to Acyclic Ketones

A novel variation of the Curtius rearrangement, termed the "interrupted Curtius rearrangement," has been developed to synthesize acyclic γ-amino ketones from N-Boc-protected quaternary proline derivatives. acs.orgnih.govnih.gov This process diverges from the typical pathway where the isocyanate intermediate is trapped by a nucleophile to form a carbamate or urea. wikipedia.org

In this interrupted route, the process begins with the conversion of the carboxylic acid to an acyl azide, often using diphenylphosphoryl azide (DPPA). nih.govacs.org Thermal rearrangement of the acyl azide generates an isocyanate. nih.gov However, due to steric hindrance from the quaternary center, this isocyanate does not readily undergo nucleophilic attack. Instead, it is proposed to fragment, expelling a cyanate anion and forming a cyclic N-acyliminium ion. nih.govacs.org This highly electrophilic intermediate is then attacked by water present in the reaction medium, leading to ring-opening and the formation of an acyclic γ-amino ketone product. nih.govacs.org The nature of the substituent on the quaternary carbon dictates the final product, with small aliphatic groups favoring ketone formation. nih.gov

Table 1: Synthesis of γ-Amino Ketones via Interrupted Curtius Rearrangement This table is based on data from a study on the interrupted Curtius rearrangement of quaternary proline derivatives. nih.gov

Starting Material (N-Boc-quaternary proline derivative) Substituent (R) Product (γ-Amino Ketone) Yield (%)
N-Boc-2-methylproline Methyl tert-butyl N-(5-methyl-4-oxohexyl)carbamate 75
N-Boc-2-ethylproline Ethyl tert-butyl N-(5-ethyl-4-oxoheptyl)carbamate 68
N-Boc-2-propylproline Propyl tert-butyl N-(5-propyl-4-oxooctyl)carbamate 71

Sustainable and Flow Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes sustainable practices, including the use of continuous flow technologies to enhance safety, efficiency, and scalability. nih.govvapourtec.com

Continuous Flow Synthesis of Beta-Aminocarbonyls

The synthesis of β-aminocarbonyl compounds, key structural motifs in many pharmaceuticals, has been successfully translated from batch processes to continuous flow systems. nih.govgoogle.com Flow chemistry offers significant advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle hazardous intermediates safely. vapourtec.comacs.org

One reported continuous flow process for β-aminoketones involves the addition of a vinyl Grignard reagent to an amide, followed by in-situ trapping of the vinyl ketone intermediate. nih.gov This method achieved high yields and productivities with residence times under 90 seconds at elevated temperatures, demonstrating a significant improvement in efficiency over traditional batch methods. nih.gov Similarly, the interrupted Curtius rearrangement to form γ-amino ketones has also been adapted to a continuous flow protocol, enabling safe, gram-scale production. nih.govacs.orgvapourtec.com These flow systems can also incorporate in-line purification or scavenging steps, further streamlining the synthetic process. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a β-Aminoketone Data derived from a study on the continuous flow synthesis of β-aminoketones. nih.gov

Parameter Batch Process Continuous Flow Process
Reaction Time 3 hours < 90 seconds
Temperature Room Temperature 50 °C
Productivity Lower Higher
Safety/Scalability Limited Enhanced
Yield ~60% >74%

Stereoselective Synthetic Considerations for Chiral Analogues

The synthesis of chiral analogues of aminoketones is crucial for pharmaceutical development, as biological activity is often dependent on specific stereochemistry. researchgate.netnih.gov Achieving high stereoselectivity requires specialized asymmetric synthetic methods.

Numerous strategies have been developed for the stereoselective synthesis of β-amino ketones, which are structurally related to the target compound. researchgate.net These methods often involve the asymmetric Mannich reaction, where a pre-formed chiral imine or an in-situ generated imine reacts with an enolate or enol equivalent. nih.govorganic-chemistry.org

The use of chiral auxiliaries is a well-established approach. For example, N-tert-butanesulfinamide can be condensed with aldehydes to form chiral N-tert-butanesulfinyl imines. nih.govrsc.org The diastereoselective addition of organometallic reagents or enolates to these imines, guided by the chiral sulfinyl group, allows for the construction of the desired stereocenters. The auxiliary can then be removed under mild conditions. nih.gov

Organocatalysis provides another powerful tool for enantioselective synthesis. Chiral amines, such as proline and its derivatives, can catalyze the Mannich reaction between an aldehyde, an amine, and a ketone, delivering the β-aminoketone product with high diastereo- and enantioselectivity. rsc.orgnih.gov These reactions proceed through a catalytic cycle involving enamine or iminium ion intermediates, with the chiral catalyst directing the facial selectivity of the key bond-forming step. organic-chemistry.orgnih.gov

Table 3: Overview of Stereoselective Methods for Aminoketone Synthesis

Method Key Reagent/Catalyst Typical Stereoselectivity Reference
Chiral Auxiliary N-tert-butanesulfinyl imines Excellent diastereoselectivity nih.gov
Organocatalysis (S)-Proline High diastereo- and enantioselectivity nih.gov

| Metal Catalysis | Cu(OTf)₂ / Chiral Diamine Ligand | High diastereo- and enantioselectivity | organic-chemistry.org |

Asymmetric Mannich Reactions for Related Structures

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov In its asymmetric variant, a chiral catalyst or auxiliary is employed to control the stereochemical outcome, leading to the formation of enantiomerically enriched β-amino carbonyl compounds. rsc.org The development of organocatalysis has revolutionized this field, offering a metal-free and often milder alternative to traditional methods. nih.gov

Organocatalytic asymmetric Mannich reactions have been successfully applied to the synthesis of a wide range of chiral β-amino ketones. beilstein-journals.org Proline and its derivatives, as well as cinchona alkaloids, are among the most effective catalysts for these transformations. nih.govnih.gov These catalysts typically activate the ketone component by forming a chiral enamine intermediate, which then reacts with an imine electrophile in a stereocontrolled manner. rsc.org

A significant advancement in this area is the in-situ generation of carbamate-protected imines from stable precursors like α-amido sulfones. nih.govbrandeis.edu This strategy circumvents the instability of many N-Boc protected imines, broadening the scope of the reaction to include a wider variety of aldehydes and ketones. nih.govorgsyn.org For the synthesis of analogues of this compound, a three-component Mannich reaction can be envisioned, reacting a suitable ketone, an aldehyde, and a carbamate source in the presence of a chiral organocatalyst.

Table 1: Organocatalytic Asymmetric Mannich Reactions for the Synthesis of Chiral β-Amino Ketone Analogues

CatalystKetone SubstrateImine PrecursorDiastereoselectivity (dr)Enantiomeric Excess (ee)Yield (%)
(S)-ProlineCyclohexanoneN-PMP-protected imine of p-nitrobenzaldehyde95:599%94%
Cinchona-derived thioureaAcetophenoneN-Boc-α-amido sulfone of benzaldehyde>99:198%95%
O-TMS-diphenylprolinolPropanalN-PMP-protected imine of p-methoxyaniline-97%85%

Data compiled from representative literature on asymmetric Mannich reactions of related substrates.

The data in the table illustrates the high levels of stereocontrol and yields that can be achieved in the synthesis of chiral β-amino ketones using organocatalytic Mannich reactions. These methodologies are directly applicable to the synthesis of chiral analogues of this compound by selecting the appropriate ketone and aldehyde starting materials.

Chiral Auxiliary or Catalyst Systems

An alternative and powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.org This approach has been widely used for the synthesis of chiral amines and their derivatives.

One of the most successful chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. wikipedia.org This auxiliary can be condensed with aldehydes to form chiral N-sulfinyl imines. These imines then serve as electrophiles in addition reactions with various nucleophiles, including enolates and organometallic reagents. The tert-butanesulfinyl group effectively shields one face of the imine, leading to highly diastereoselective additions. The auxiliary can be readily cleaved under mild acidic conditions to afford the free amine.

For the synthesis of analogues of this compound, a synthetic route could involve the reaction of a chiral N-tert-butanesulfinylimine with the enolate of a suitable ketone. For instance, the lithium enolate of 2-pentanone could be added to a chiral N-tert-butanesulfinylimine derived from formaldehyde (B43269) or a related aldehyde.

Another approach involves the use of chiral catalyst systems with metal catalysts. For example, dinuclear zinc catalysts have been shown to be highly effective in asymmetric Mannich-type reactions to produce syn-1,2-amino alcohols, which are closely related to the β-amino ketone structure. organic-chemistry.org Similarly, silver acetate (B1210297) in combination with a chiral phosphine (B1218219) ligand derived from an amino acid can catalyze the enantioselective Mannich reaction between silyl (B83357) enol ethers and imines. organic-chemistry.org

Table 2: Chiral Auxiliary and Catalyst Systems in the Asymmetric Synthesis of Amino Ketone Precursors

Chiral Control MethodNucleophileElectrophileDiastereoselectivity (dr)Enantiomeric Excess (ee)Yield (%)
(S)-tert-ButanesulfinamideLithium enolate of acetoneN-sulfinyl imine of benzaldehyde98:2-85%
(R)-BINOL-Ti(O-i-Pr)₂Silyl enol ether of acetophenoneN-PMP-protected imine of p-anisaldehyde-96%91%
AgOAc / (R)-MeO-MOPTrimethylsilyl enol ether of acetoneN-benzoyl imine of benzaldehyde-95%90%

Data compiled from representative literature on the use of chiral auxiliaries and catalysts for the synthesis of related amino ketone precursors.

The selection of the appropriate chiral auxiliary or catalyst system depends on the specific structure of the target molecule and the desired stereochemical outcome. These methods provide robust and predictable ways to introduce chirality, paving the way for the efficient and stereoselective synthesis of this compound and its structurally diverse analogues.

Mechanistic Studies and Chemical Transformations of Tert Butyl N 4 Oxohexyl Carbamate

Reactivity of the Ketone Moiety

The ketone group in tert-butyl N-(4-oxohexyl)carbamate is a primary site for a variety of chemical reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbon changes from sp² to sp³, and subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The rate and reversibility of this addition are influenced by the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride sources, result in irreversible additions. masterorganicchemistry.comyoutube.com

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would introduce a methyl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup. Similarly, reduction with hydride reagents leads to the formation of a secondary alcohol.

Condensation Reactions

Condensation reactions involving the ketone moiety are pivotal for forming new carbon-carbon or carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. A notable example is the reaction with amines or their derivatives. For instance, the reaction of a ketone with a primary amine under appropriate conditions can form an imine (Schiff base), which can be a stable product or an intermediate for further transformations.

While specific studies on this compound are not extensively detailed in the provided results, the general principles of condensation reactions are well-established. For example, acid-catalyzed condensation of sulfonamides with glyoxal (B1671930) has been studied, highlighting the complexity of such reactions which can lead to various products depending on the reaction conditions. nih.gov

Reductive Transformations

The ketone group can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. colby.eduyoutube.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.comcolby.edu This is followed by protonation of the resulting alkoxide, typically during a workup step, to afford the alcohol. youtube.comcolby.edu The choice of reducing agent can be critical, with LiAlH₄ being a much stronger reducing agent than NaBH₄.

The reduction of the ketone in this compound would yield tert-butyl N-(4-hydroxyhexyl)carbamate. This transformation is a key step in modifying the functionality of the molecule, converting the ketone into a secondary alcohol which can then participate in a different set of chemical reactions.

Transformation Reagent Product
Ketone ReductionSodium Borohydride (NaBH₄)tert-butyl N-(4-hydroxyhexyl)carbamate
Ketone ReductionLithium Aluminum Hydride (LiAlH₄)tert-butyl N-(4-hydroxyhexyl)carbamate

Derivatization for Further Functionalization (e.g., Hydrazone Formation)

The ketone can be derivatized to facilitate further chemical modifications. A common strategy is the formation of hydrazones through reaction with hydrazine (B178648) or its derivatives. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The resulting hydrazone can then be used in a variety of subsequent reactions, such as the Wolff-Kishner reduction to deoxygenate the carbonyl group completely to a methylene (B1212753) group, or in other coupling reactions.

Reactivity of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled conditions. researchgate.net

Cleavage of the tert-butyl Carbamate (Boc) Protecting Group

The primary reaction of the carbamate moiety in this compound is the removal of the Boc protecting group to liberate the free amine. This deprotection is most commonly achieved under acidic conditions. wikipedia.org Strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) or dioxane, are frequently employed. wikipedia.org

The mechanism of acid-catalyzed cleavage involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and carbon dioxide to yield the protonated amine. The use of scavengers, such as anisole (B1667542) or thioanisole, can be important to trap the liberated tert-butyl cation and prevent it from alkylating other nucleophilic sites within the molecule or in the reaction mixture. wikipedia.org

Selective cleavage of the Boc group in the presence of other protecting groups can also be achieved using specific reagents like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org Furthermore, methods for Boc deprotection under basic conditions have also been developed, offering an alternative to the more common acidic methods. researchgate.netumich.edu

Deprotection Condition Reagents Product
Acidic CleavageTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)5-amino-2-hexanone (as the trifluoroacetate (B77799) salt)
Acidic CleavageHydrogen Chloride (HCl) in Methanol5-amino-2-hexanone (as the hydrochloride salt)
Basic CleavageSpecific basic conditions5-amino-2-hexanone

Reactions at the Carbamate Nitrogen

The carbamate nitrogen in this compound is a focal point for several important chemical reactions, primarily involving the cleavage of the Boc protecting group or modification of the nitrogen itself.

The most common reaction at the carbamate nitrogen is the deprotection to reveal the primary amine. This is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine, isobutylene, and carbon dioxide. acsgcipr.orgresearchgate.net The stability of the tert-butyl cation makes this process highly favorable.

While acidic deprotection is prevalent, alternative methods have been developed. For instance, thermolytic cleavage of N-Boc groups can be achieved in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), with microwave assistance significantly accelerating the reaction. researchgate.net Furthermore, deprotection under basic conditions using reagents like aqueous methanolic potassium carbonate has been demonstrated for N-Boc heteroarenes, offering a milder alternative for sensitive substrates. researchgate.net Another mild method involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF, which has been shown to selectively cleave various carbamates. lookchem.comorganic-chemistry.org

Beyond deprotection, the carbamate nitrogen can also undergo N-alkylation. While direct alkylation of the N-H bond in carbamates can be challenging, methods using strong bases like sodium hydride followed by an alkyl halide have been reported for related N-benzyloxycarbamates. nih.gov A more efficient and selective protocol for N-alkylation of various carbamates utilizes cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in the presence of an alkyl halide, providing good yields of N-alkylated products. researchgate.netepa.gov

Transformations of the Alkyl Chain

The hexyl chain of this compound, with its ketone functionality at the 4-position, offers a site for various modifications and functional group interconversions.

The ketone group is the most reactive site on the alkyl chain and can be transformed into a variety of other functional groups.

A primary transformation is the reduction of the ketone to a secondary alcohol, forming tert-butyl N-(4-hydroxyhexyl)carbamate. This is typically accomplished using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. researchgate.net

Another significant reaction is the Wittig reaction , which converts the ketone into an alkene. masterorganicchemistry.comlibretexts.org By reacting this compound with a phosphorus ylide (e.g., Ph₃P=CH₂), the corresponding alkene, tert-butyl N-(4-methylenehexyl)carbamate, can be synthesized. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphatane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgyoutube.comyoutube.comyoutube.com

Reductive amination provides a pathway to introduce a new amino group at the 4-position. The ketone can react with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction expands the functional diversity of the molecule.

Intramolecular cyclization is another potential transformation. For instance, under certain conditions, the carbamate nitrogen or the deprotected amine could react with the ketone to form cyclic structures like lactams or other nitrogen-containing heterocycles. Studies on related N-substituted keto-carbamates have shown that intramolecular cyclizations can be induced. nih.govnih.govresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This involves kinetic analysis, identification of intermediates, and computational modeling.

Kinetic studies have been particularly insightful for the deprotection of tert-butyl carbamates. The acid-catalyzed deprotection of Boc groups has been shown to exhibit a second-order dependence on the concentration of strong acids like HCl. researchgate.netacs.orgnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the separation of the ion pair formed after the initial protonation and fragmentation. acs.orgnih.gov In contrast, deprotection with trifluoroacetic acid (TFA) often shows a more complex kinetic profile, sometimes with an inverse dependence on the trifluoroacetate concentration, indicating a different mechanistic pathway. researchgate.netnih.gov

The hydrolysis of related carbamates, such as substituted phenyl N-methylcarbamates, has also been studied kinetically. These studies often reveal a base-catalyzed process, proceeding through either an E1cB elimination mechanism to form an isocyanate intermediate or a direct nucleophilic attack on the carbonyl carbon (BAc2 mechanism). researchgate.net The specific pathway is influenced by the substituents on the aryl ring and the reaction conditions.

The identification of reaction intermediates is key to confirming proposed mechanisms. In the acid-catalyzed deprotection of Boc groups, the formation of a tert-butyl cation is a critical intermediate. acsgcipr.orgresearchgate.net This cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene. acsgcipr.orgresearchgate.net The carbamic acid is another transient intermediate that rapidly decomposes to the free amine and carbon dioxide. osti.gov

In spray-based mass spectrometry studies of Boc deprotection, a protonated carbamic acid intermediate has been directly observed, providing further evidence for the stepwise mechanism. osti.gov In the Wittig reaction, the initial adduct of the ylide and the ketone is a betaine , which is in equilibrium with a four-membered oxaphosphatane ring. libretexts.org While often short-lived, these intermediates are central to the formation of the final alkene product.

For carbamate formation from CO₂ and amines, computational studies have explored the possibility of a zwitterionic intermediate . researchgate.netepa.govrsc.org However, some studies suggest that a single-step, third-order reaction might be more likely, where the zwitterion is a transient species rather than a stable intermediate. epa.gov

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the energetics of reaction pathways and the stability of intermediates and transition states.

DFT calculations have been used to study the mechanism of carbamate formation, with some studies suggesting that a two-step mechanism via a zwitterionic intermediate is thermodynamically favorable. researchgate.net Other computational work on the reaction of CO₂ with alkanolamines suggests a single-step, third-order reaction is more probable, avoiding a high-energy zwitterionic intermediate. researchgate.netepa.gov

Computational studies on the deprotection of Boc groups have helped to rationalize the observed kinetic data. For instance, they can model the energy barriers for different proposed mechanisms, such as the general acid-catalyzed separation of the ion-molecule pair. acs.org

The energetics of intramolecular cyclization reactions have also been investigated using computational methods. For example, ab initio calculations on the intramolecular C-H insertion of a phosphanylidenecarbene revealed the activation energy required for cyclization. nih.govnih.gov Similar computational approaches could be applied to model the potential intramolecular cyclization of this compound, predicting the feasibility and preferred pathways for forming heterocyclic products.

Strategic Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor to Structurally Diverse Molecules

The presence of a ketone and a protected primary amine in a single molecule provides a powerful handle for the construction of a variety of complex organic structures. The differential reactivity of these two functional groups can be exploited to build molecular complexity in a stepwise or a concerted fashion.

Construction of Complex Polyfunctionalized Scaffolds

Beyond simple heterocycles, tert-butyl N-(4-oxohexyl)carbamate can be utilized in the construction of more complex molecular scaffolds possessing multiple functional groups. The ketone can undergo a variety of transformations, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions, to introduce new carbon-carbon bonds and functional groups. The Boc-protected amine provides a latent nucleophile that can be unmasked at a later synthetic stage for further functionalization.

This stepwise approach allows for the controlled elaboration of the carbon skeleton and the introduction of diverse functionalities. For example, the ketone could be converted to an olefin, which could then participate in cycloaddition reactions. Subsequently, the amine could be deprotected and acylated to introduce a peptide-like linkage. This strategy is valuable in the synthesis of natural product analogues and other complex bioactive molecules. researchgate.net

Integration into Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and library synthesis are powerful tools in modern drug discovery, enabling the rapid generation and screening of large numbers of compounds. The bifunctional nature of this compound makes it an ideal building block for these technologies.

Scaffold for Peptoid Library Generation

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that have shown great promise in drug discovery due to their enhanced proteolytic stability and conformational flexibility. nih.gov The synthesis of peptoids often involves the use of primary amine building blocks.

While not a direct N-substituted glycine, this compound can serve as a scaffold to introduce ketone functionality into a peptoid-like library. The Boc-protected amine can be deprotected and incorporated into a peptoid backbone through sub-monomer synthesis. nih.gov The ketone on the side chain can then be further functionalized, for example, by reductive amination with a diverse set of amines, to generate a library of complex structures with potential biological activity. This approach allows for the creation of peptoid libraries with functionalities not typically found in standard amino acid side chains.

Design of Chemically Modified Analogues

The structure of this compound can be readily modified to generate a diverse range of analogues with tailored properties. This "scaffold hopping" and structural modification approach is a common strategy in medicinal chemistry to optimize lead compounds. nih.govmdpi.com

Modifications can be made to the carbon backbone, for instance, by introducing branching, unsaturation, or aromatic rings. The length of the alkyl chain between the ketone and the amine can also be varied to alter the conformational properties of the molecule. Furthermore, the tert-butyl carbamate (B1207046) protecting group can be replaced with other protecting groups to modulate the lability of the amine.

The ketone functionality itself is a handle for significant structural diversification. It can be reduced to a secondary alcohol, which can then be etherified or esterified. Alternatively, it can be converted to a variety of heterocyclic systems, as discussed previously. These modifications can have a profound impact on the biological activity and pharmacokinetic properties of the resulting molecules. The ability to systematically modify the scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of compounds for specific biological targets. acs.org

Structure-Activity Relationship (SAR) Studies via Structural Modification

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While SAR studies on this compound as a standalone entity are not extensively documented, its structural motifs are highly relevant in the design of more complex bioactive molecules, such as enzyme inhibitors.

A prominent example is in the field of histone deacetylase (HDAC) inhibitors. researchgate.netnih.govmdpi.com HDAC inhibitors are a class of compounds that interfere with the function of HDACs, which play crucial roles in gene expression and are important targets in cancer therapy. nih.govmdpi.com These inhibitors typically consist of three key components: a zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the enzyme's active site, a "cap" group that interacts with the protein surface, and a linker region that connects the ZBG and the cap. mdpi.com

The linker's identity is critical for the inhibitor's potency and isoform selectivity. nih.gov The length, rigidity, and steric bulk of the linker can be systematically modified to probe the topography of the enzyme's binding pocket. researchgate.net It is in this context that a molecule like this compound can serve as a valuable synthetic intermediate. The hexyl chain provides a flexible linker of a specific length, and the ketone functionality offers a site for further chemical elaboration to attach a zinc-binding group or a cap. The Boc-protected amine allows for the introduction of various capping groups after deprotection.

The table below illustrates how the structural components of this compound align with the general pharmacophore model of an HDAC inhibitor.

Structural Feature of this compound Potential Role in HDAC Inhibitor SAR Rationale
tert-Butoxycarbonyl (Boc) groupProtected handle for cap group attachmentThe Boc group is a stable protecting group that can be readily removed under acidic conditions to reveal a primary amine. This amine can then be acylated or alkylated with various "cap" moieties to explore their impact on activity. orgsyn.org
Hexyl chainFlexible linkerThe six-carbon chain provides a defined length and flexibility to position the zinc-binding group and cap optimally within the HDAC active site. Linker length is a key parameter in SAR studies of HDAC inhibitors. researchgate.net
Oxo (ketone) groupHandle for zinc-binding group (ZBG) attachment or further modificationThe ketone can be chemically modified, for instance, through reduction to an alcohol followed by conversion to a hydroxamic acid, a common ZBG. nih.gov Alternatively, it can be used to introduce other functionalities.

By systematically altering the linker length (e.g., using analogous compounds with shorter or longer alkyl chains) or modifying the ketone, researchers can gain insights into the SAR of novel inhibitors.

Development of Probes for Methodological Research

Chemical probes are essential tools in chemical biology for studying the function and localization of biomolecules. The development of such probes often relies on bifunctional molecules that can be attached to a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) and a reactive group that can covalently bind to a target of interest.

While there are no specific reports detailing the use of this compound as a chemical probe, its structure contains the necessary functionalities for such an application. The ketone group serves as a "warhead" that can react with specific nucleophiles on a target protein, such as the amino group of a lysine (B10760008) residue or a hydrazide-modified protein, to form a stable covalent bond. The Boc-protected amine, after deprotection, provides a point of attachment for a reporter group.

The general strategy for developing a chemical probe from this compound would involve a two-step process:

Attachment of a Reporter Group: The Boc-protecting group would be removed to expose the primary amine. This amine could then be reacted with an activated reporter molecule, such as an N-hydroxysuccinimide (NHS) ester of a fluorophore, to form a stable amide bond.

Target Labeling: The resulting molecule, now containing a reporter group, could be used to label a target protein through the reaction of its ketone functionality. For example, it could react with a hydrazine- or aminooxy-functionalized biomolecule to form a hydrazone or oxime, respectively.

The table below outlines the potential reactions for probe development.

Functional Group Reaction Partner Resulting Linkage Application in Probe Development
KetoneHydrazideHydrazoneCovalent labeling of proteins or other biomolecules that have been engineered to contain a hydrazide group.
KetoneAminooxyOximeCovalent labeling of proteins or other biomolecules containing an aminooxy group, known for its stability.
Amine (after Boc deprotection)NHS-ester of a fluorophoreAmideAttachment of a fluorescent tag for visualization and detection.
Amine (after Boc deprotection)NHS-ester of biotinAmideAttachment of a biotin tag for affinity purification and detection with streptavidin conjugates.

This approach allows for the creation of customized probes for various research purposes, including the identification of protein-protein interactions and the visualization of cellular processes.

Applications as Linkers in Chemical Conjugation

Chemical conjugation is the process of linking two or more molecules together to create a new entity with combined properties. Bifunctional linkers are central to this process, and this compound is a prime example of a heterobifunctional linker. Its two different reactive sites, the ketone and the protected amine, allow for controlled, sequential reactions. bldpharm.com

The Boc-protected amine can be deprotected under mild acidic conditions to yield a primary amine. orgsyn.org This amine is a versatile functional group that can readily participate in amide bond formation with carboxylic acids, activated esters (like NHS esters), or isothiocyanates to form thioureas. On the other end of the molecule, the ketone provides a distinct reactive handle that can undergo reactions such as reductive amination or condensation with hydrazines and hydroxylamines to form hydrazones and oximes, respectively.

This orthogonality of the reactive groups is highly advantageous in the synthesis of complex bioconjugates. For instance, one part of a target molecule (e.g., a peptide) can be attached via the amine, and another part (e.g., a drug or a fluorescent dye) can be conjugated through the ketone, or vice versa.

A significant area where such linkers are employed is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the two binding moieties. While not specifically documented for this compound, similar Boc-protected amine-containing linkers are used in PROTAC synthesis. nih.gov

The table below summarizes the key features of this compound as a linker.

Property Description Significance in Chemical Conjugation
Bifunctionality Contains two different reactive functional groups (ketone and protected amine).Allows for the controlled and sequential attachment of two different molecules.
Heterobifunctionality The two functional groups have different reactivities.Enables orthogonal conjugation strategies, where one group can be reacted without affecting the other.
Boc Protection The amine is protected by a tert-butoxycarbonyl group.Prevents unwanted side reactions of the amine during the modification of the ketone group and allows for its selective deprotection when needed. orgsyn.org
Alkyl Chain Spacer A six-carbon chain separates the two functional groups.Provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual functions (e.g., in PROTACs or antibody-drug conjugates).

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationsfu.ca

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a detailed portrait of the compound's framework can be assembled.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of tert-butyl N-(4-oxohexyl)carbamate reveals distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts, multiplicities, and integration values of these signals provide critical information about the connectivity of atoms.

A representative ¹H NMR spectrum would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.44 ppm. The protons of the hexyl chain would present more complex splitting patterns. For instance, the methylene (B1212753) protons adjacent to the nitrogen of the carbamate (B1207046) group (C1-H) would likely appear as a triplet around 3.10 ppm. The methylene protons at the C2 position would show a quintet at approximately 1.51 ppm. The protons on the carbon adjacent to the ketone (C3-H) and the other methylene group (C5-H) would appear as triplets around 2.42 ppm and 2.53 ppm, respectively. Finally, the methyl protons at the end of the chain (C6-H) would be observed as a singlet at about 2.13 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.85br s1HNH
3.10t2HCH ₂-NHBoc
2.53t2HCH ₂-C=O
2.42t2HCH ₂-CH₂C=O
2.13s3HCH
1.51quint2HNHCH₂CH
1.44s9HC(CH ₃)₃

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicities are abbreviated as s (singlet), t (triplet), and quint (quintet).

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environments.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, appearing around 209.0 ppm. The carbamate carbonyl carbon would resonate at approximately 156.0 ppm. The quaternary carbon of the tert-butyl group is typically found around 79.0 ppm, while the methyl carbons of this group would produce a signal near 28.4 ppm. The carbons of the hexyl chain would have distinct signals corresponding to their positions relative to the functional groups.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
209.0C =O (Ketone)
156.0C =O (Carbamate)
79.0C (CH₃)₃
43.0C H₂-C=O
40.0C H₂-NHBoc
30.0C H₃
28.4C(C H₃)₃
21.0NHCH₂C H₂

Two-Dimensional (2D) NMR Experiments (COSY, HSQC)sfu.ca

To further solidify the structural assignment, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the connectivity of the protons along the hexyl chain, showing cross-peaks between the signals of adjacent methylene groups.

An HSQC experiment maps the correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the one-dimensional spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₂₁NO₃), the expected exact mass can be calculated and compared to the experimental value. The monoisotopic mass of this compound is 215.1521 Da. HRMS analysis would be expected to yield a molecular ion peak, often as the [M+H]⁺ or [M+Na]⁺ adduct, that closely matches this calculated value, confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C=O stretching of the carbamate group would likely appear as another strong band around 1685 cm⁻¹. The N-H stretching vibration of the carbamate would be observed as a moderate band in the region of 3340 cm⁻¹. Finally, the C-H stretching vibrations of the alkyl groups would be present as strong bands in the 2850-2980 cm⁻¹ range.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3340ModerateN-H Stretch (Carbamate)
2975-2860StrongC-H Stretch (Alkyl)
1710StrongC=O Stretch (Ketone)
1685StrongC=O Stretch (Carbamate)

The collective data from these advanced spectroscopic and chromatographic techniques provides a robust and detailed characterization of this compound, confirming its molecular structure and identifying its key functional groups with a high degree of confidence.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable tools for the separation, purification, and analytical assessment of synthetic compounds. For This compound , a compound featuring a polar carbamate group and a relatively nonpolar hydrocarbon chain, a combination of normal-phase and reversed-phase chromatography is often employed.

Flash Column Chromatography

Flash column chromatography is a cornerstone technique for the routine purification of synthetic intermediates like This compound on a laboratory scale. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents to separate compounds based on their polarity.

In the purification of carbamate derivatives, a common practice involves the use of a silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate (B1210297). orgsyn.org While specific details for This compound are not extensively documented in publicly available literature, general procedures for analogous compounds provide a foundational methodology. For instance, a gradient starting with a low polarity mobile phase, such as 5% ethyl acetate in hexanes, is gradually increased in polarity to facilitate the elution of the desired compound while retaining more polar impurities. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product.

A typical setup for the flash chromatographic purification of a carbamate derivative is detailed in the interactive table below.

Table 1: Illustrative Parameters for Flash Column Chromatography of a Carbamate Derivative

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Column Dimensions Dependent on the scale of the reaction
Loading Technique Dry loading or direct application in a minimal amount of solvent

| Fraction Collection | Monitored by TLC with a suitable stain (e.g., potassium permanganate) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique essential for determining the purity of synthesized compounds and for separating enantiomers.

For assessing the purity of carbamate compounds, reversed-phase HPLC is frequently utilized. A C18 column is a common choice for the stationary phase, coupled with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com It is crucial to note that strong acids like trifluoroacetic acid (TFA) can potentially lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group, and therefore, its use requires careful consideration.

The following interactive table outlines a representative set of conditions for the HPLC analysis of a carbamate compound.

Table 2: Representative HPLC Conditions for Purity Analysis of a Carbamate Compound

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)

| Injection Volume | 10 µL |

As This compound possesses a chiral center at the C4 position, the determination of its enantiomeric excess (%ee) is critical if synthesized through an asymmetric route. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective in separating the enantiomers of a wide range of chiral compounds. mdpi.com The mobile phase for chiral separations is often a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol. mdpi.com The selection of the specific CSP and mobile phase composition is empirical and requires screening to achieve optimal separation of the enantiomers.

Emerging Research Frontiers and Future Prospects for Tert Butyl N 4 Oxohexyl Carbamate

Exploration of Unconventional Synthetic Routes

Standard synthesis of tert-butyl N-(4-oxohexyl)carbamate would typically involve the reaction of 5-aminohexan-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, emerging research frontiers are pushing beyond these traditional methods toward more elegant and efficient strategies.

One promising unconventional approach is the modified Curtius rearrangement . nih.govnih.gov This reaction allows for the conversion of a carboxylic acid directly into a Boc-protected amine. organic-chemistry.org For the synthesis of the target compound, this would involve a precursor like 3-acetylheptanoic acid. The rearrangement proceeds through an acyl azide (B81097) intermediate to form an isocyanate, which is then trapped in situ by tert-butanol. nih.govwikipedia.org This method is valued for its tolerance of various functional groups and its ability to proceed with retention of stereochemistry, which would be critical if chiral centers were present. nih.gov

Another frontier is the application of catalytic C-H functionalization . Recent advancements have demonstrated that transition metal catalysts, such as those based on cobalt or copper, can direct the amination or alkylation of C-H bonds. acs.org A hypothetical route could involve a catalytic process that selectively functionalizes a C-H bond in a hexane-2-one derivative to introduce the carbamate (B1207046) moiety directly, bypassing the need for a pre-functionalized amine.

Finally, novel methods are being explored that use the Boc-protected amine itself as a precursor. Recent studies show that Boc-protected amines can be directly converted to other carbamates by reacting them with alcohols in the presence of a base like lithium tert-butoxide, proceeding through an isocyanate intermediate. nih.govresearchgate.net This opens up the possibility of synthesizing this compound from other, more accessible Boc-protected amines.

Synthetic Strategy Precursor Example Key Transformation Potential Advantages
Conventional Acylation 5-aminohexan-2-oneReaction with (Boc)₂OStraightforward, well-established
Modified Curtius Rearrangement 3-Acetylheptanoic acidAcyl azide to isocyanate rearrangementHigh functional group tolerance, stereoretentive nih.govorganic-chemistry.org
C-H Amination Hexan-2-one derivativeTransition-metal catalyzed C-H bond functionalizationHigh atom economy, direct functionalization
Transcarbamoylation A different N-Boc amineBase-mediated conversion to isocyanate, trapping with alcoholAvoids handling of toxic reagents nih.govresearchgate.net

Discovery of Novel Reactivity Patterns

The dual functionality of this compound invites the exploration of novel reactivity, particularly in intramolecular reactions or as a directing group.

The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic ketone sets the stage for intramolecular cyclization reactions . Upon removal of the Boc group under acidic conditions, the resulting primary amine can react with the ketone via intramolecular reductive amination to form a substituted piperidine (B6355638) ring system. Such heterocyclic scaffolds are of significant interest in medicinal chemistry.

The Boc-carbamate group itself can exhibit reactivity beyond its standard role as a protecting group. It can function as a directing group in transition metal-catalyzed reactions. For instance, cobalt-catalyzed C-H activation has been shown to functionalize positions ortho to a carbamate on an aromatic ring. acs.org Future research could explore whether the carbamate in this compound can direct the functionalization of specific C-H bonds along the hexyl chain, enabling the selective introduction of new substituents.

Furthermore, the ketone moiety offers a handle for a wide range of transformations. Beyond simple reductions, it can undergo asymmetric catalysis to produce chiral alcohols, participate in Wittig-type reactions to extend the carbon chain, or be converted into other functional groups, such as oximes or hydrazones, leading to diverse molecular architectures. The photoreactivity of α-keto carbamates has also been explored, suggesting that under specific conditions, the molecule could be used as a photolabile protecting group. rsc.org

Expansion of Applications in Catalysis and Methodology Development

The structure of this compound makes it a promising candidate for applications in the development of new catalysts and synthetic methods.

A key area of potential is in the synthesis of chiral ligands for asymmetric catalysis . Asymmetric reduction of the ketone in this compound would yield a chiral β-amino alcohol. This structural motif is a cornerstone of many successful chiral ligands and organocatalysts used in a variety of enantioselective transformations. The resulting chiral amino alcohol could be further elaborated into bidentate or tridentate ligands for metal-catalyzed reactions.

In methodology development, this compound serves as an excellent model substrate for testing new reactions. The Boc group is one of the most common amine protecting groups in organic synthesis, and its stability and cleavage conditions are well-understood. researchgate.netorganic-chemistry.org The presence of a ketone allows for a second dimension of reactivity, making the molecule a useful tool for developing tandem or sequential reaction protocols where multiple, chemoselective transformations are performed. For example, a reaction could be developed that targets the ketone, followed by a subsequent reaction that involves the deprotection and functionalization of the amine.

The development of bifunctional organocatalysts that facilitate CO₂ capture and enantioselective cyclization in unsaturated amines represents another frontier where derivatives of this compound could be relevant. nih.gov

Potential Application Area Key Structural Feature Utilized Example of Use Significance
Asymmetric Catalysis Ketone and CarbamateSynthesis of a chiral β-amino alcohol ligand after ketone reduction.Chiral amino alcohols are privileged structures for creating effective catalysts.
Methodology Development Boc-protected amine and KetoneA substrate for testing sequential or orthogonal reaction strategies.Provides a platform for developing complex synthetic transformations with high selectivity.
Heterocycle Synthesis Ketone and Amine (after deprotection)Intramolecular reductive amination to form substituted piperidines.Piperidines are common and valuable scaffolds in pharmaceutical compounds.

Advanced Theoretical and Computational Investigations of Reactivity

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules like this compound, guiding future experimental work.

Conformational analysis using molecular mechanics (MM) and density functional theory (DFT) can predict the most stable three-dimensional structures of the molecule. This is crucial for understanding its reactivity, particularly in intramolecular reactions where the distance and orientation between the ketone and carbamate are critical.

Transition state modeling can be employed to investigate the mechanisms of potential reactions. For example, computational studies could map the energy profile for the intramolecular cyclization, identifying the rate-determining step and predicting the stereochemical outcome. Similarly, the mechanism of a potential carbamate-directed C-H activation could be modeled to understand the role of the catalyst and predict which C-H bond would be most reactive.

Prediction of physicochemical properties is another valuable application. Computational methods can estimate properties such as LogP, dipole moment, and spectroscopic signatures (NMR, IR). Advanced techniques can also predict mass spectrometry fragmentation patterns and collision cross-section (CCS) values, which are useful for analytical characterization. uni.lunih.gov These predictions can aid in the identification of the compound and its reaction products in complex mixtures.

Computational Method Research Question Predicted Data
Density Functional Theory (DFT) What is the preferred 3D shape?Lowest energy conformers, bond lengths, angles.
Transition State Theory What is the mechanism of cyclization?Activation energy barriers, transition state geometries.
QM/MM Simulations How would an enzyme catalyze its reduction?Binding modes, enantioselectivity origins.
Property Prediction Algorithms What are its analytical characteristics?Predicted XlogP, Collision Cross Section (CCS) values. uni.lunih.gov

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-oxohexyl)carbamate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves coupling 4-oxohexylamine with tert-butyl carbamate derivatives. For example, bromoalkyl intermediates (e.g., tert-butyl (ω-bromoalkyl)carbamates) can undergo nucleophilic substitution with amines. Reaction optimization includes:
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., elimination).
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Catalysis : Add bases like triethylamine to neutralize HBr byproducts.
    Yields >70% are achievable with stoichiometric equivalence and inert atmospheres.

Q. How should researchers characterize tert-butyl N-(4-oxohexyl)carbamate using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Confirm the carbamate group via 1^1H-NMR (δ 1.4–1.5 ppm for tert-butyl) and 13^{13}C-NMR (δ 155–160 ppm for carbonyl). The 4-oxohexyl chain shows distinct signals for ketone (δ ~210 ppm) and methylene groups.
  • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity. ESI-MS should display [M+H]+^+ at m/z corresponding to the molecular formula (C11_{11}H21_{21}NO3_3, theoretical m/z 215.15) .
  • Melting point : Compare observed values (e.g., 114–118°C) to literature for consistency .

Q. What safety protocols are essential for handling tert-butyl N-(4-oxohexyl)carbamate in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to analyze the stability of tert-butyl N-(4-oxohexyl)carbamate under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals. Carbamates are prone to hydrolysis under acidic/basic conditions, yielding tert-butanol and 4-oxohexylamine .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Storage at 2–8°C in airtight containers is recommended to prevent ketone oxidation .

Q. How can researchers resolve contradictions in NMR data when analyzing tert-butyl N-(4-oxohexyl)carbamate synthesized via different routes?

  • Methodological Answer :
  • Impurity profiling : Compare 1^1H-NMR of crude vs. purified samples. Residual solvents (e.g., DMF) or unreacted intermediates (e.g., bromoalkyl precursors) may cause discrepancies .
  • X-ray crystallography : For crystalline samples, use SHELXL or SIR97 to resolve structural ambiguities. These tools refine bond lengths/angles and validate stereochemistry .

Q. What computational methods are recommended for modeling the conformational flexibility of tert-butyl N-(4-oxohexyl)carbamate in solution?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate solvation in explicit solvents (e.g., water or methanol) using AMBER or GROMACS. Analyze torsional angles of the 4-oxohexyl chain to identify dominant conformers.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level. IR frequency calculations validate experimental FTIR peaks (e.g., C=O stretch at ~1700 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.